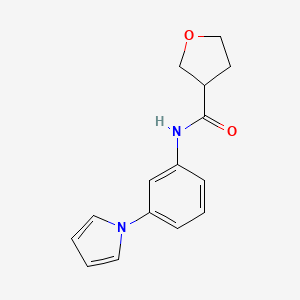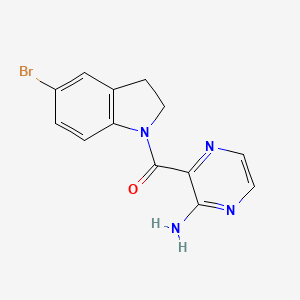![molecular formula C22H26N2O4 B7531753 N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531753.png)
N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as U-47700, is a synthetic opioid analgesic that has gained attention in recent years due to its potential for abuse and overdose. While this compound was initially developed as a research tool for studying opioid receptors, it has since been sold illicitly as a recreational drug. In
Mecanismo De Acción
N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide acts as an agonist at the mu opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. By binding to this receptor, N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide activates downstream signaling pathways that lead to the inhibition of neurotransmitter release and the reduction of pain perception. However, N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide also has the potential to cause respiratory depression, which can be fatal in cases of overdose.
Biochemical and Physiological Effects:
N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been shown to produce analgesia, sedation, and euphoria in both animals and humans. However, it also has the potential to cause respiratory depression, nausea, vomiting, and constipation. Additionally, chronic use of N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can lead to the development of tolerance and dependence, which can increase the risk of overdose and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in lab experiments is its high potency and selectivity for the mu opioid receptor. This allows researchers to study the effects of opioids on this receptor system in a more specific and controlled manner. However, N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide also has limitations, including its potential for abuse and overdose, as well as its lack of FDA approval for human use.
Direcciones Futuras
Future research on N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide could focus on developing safer and more effective opioid analgesics that target the mu opioid receptor. Additionally, studies could investigate the mechanisms underlying the development of tolerance and dependence to opioids, as well as potential treatments for opioid addiction. Finally, research could explore the use of N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide as a tool for studying the opioid receptor system in various disease states, such as chronic pain and addiction.
Métodos De Síntesis
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide involves the reaction of 2,4-dimethoxybenzyl chloride with 2-phenylacetylpyrrolidine in the presence of a base such as potassium carbonate. This reaction yields N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, which can be purified by recrystallization or chromatography. This synthesis method has been well-documented in the scientific literature and has been used by researchers to produce N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide for use in their studies.
Aplicaciones Científicas De Investigación
N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been used as a research tool to study the opioid receptor system. Specifically, it has been used to investigate the binding affinity and selectivity of various opioids for mu, delta, and kappa opioid receptors. Additionally, N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been used to study the effects of opioids on pain perception and tolerance, as well as their potential for abuse and addiction.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-18-11-10-17(20(14-18)28-2)15-23-22(26)19-9-6-12-24(19)21(25)13-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,19H,6,9,12-13,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYESHJSJJQINHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2CCCN2C(=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(dimethylcarbamoyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531697.png)
![N-methyl-1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7531702.png)
![4-Methoxy-2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B7531719.png)
![4-[2-[2,3-dihydro-1H-inden-2-yl(methyl)amino]acetyl]-3,3-dimethyl-1H-quinoxalin-2-one](/img/structure/B7531723.png)
![N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531730.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenoxyacetamide](/img/structure/B7531741.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B7531760.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531763.png)

![N-[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531773.png)
![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide](/img/structure/B7531777.png)
